N-Methyl-1-prop-2-enylindole-3-carboxamide
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Overview
Description
N-Methyl-1-prop-2-enylindole-3-carboxamide is a heterocyclic organic compound with an indole scaffold. The indole skeleton consists of a benzene ring fused to a pyrrole ring, where the nitrogen lone electron pair participates in the aromatic ring. This compound has been the focus of research due to its potential medicinal properties .
Synthesis Analysis
The synthetic strategies for indole 2 and 3-carboxamide derivatives involve introducing substituents at various positions on the indole ring. Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, which imparts unique inhibitory properties to these compounds. These derivatives often form hydrogen bonds with enzymes and proteins, leading to inhibition of their activity. The structure–activity studies of these compounds against enzymes such as HLGP, HIV-1, and renin have been explored .
Properties
IUPAC Name |
N-methyl-1-prop-2-enylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-8-15-9-11(13(16)14-2)10-6-4-5-7-12(10)15/h3-7,9H,1,8H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLYARAGQOMZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C2=CC=CC=C21)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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